Mercurochrome

Description

Properties

CAS No. |

129-16-8 |

|---|---|

Molecular Formula |

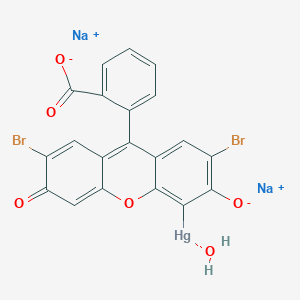

C20H8Br2HgNa2O6 |

Molecular Weight |

750.7 g/mol |

IUPAC Name |

disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-3-oxido-6-oxoxanthen-4-yl]mercury(1+);hydroxide |

InChI |

InChI=1S/C20H9Br2O5.Hg.2Na.H2O/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20;;;;/h1-7,23-24H;;;;1H2/q;3*+1;/p-3 |

InChI Key |

JXQGSRKVFQSVTR-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=C(C(=C(C=C24)Br)[O-])[Hg])Br)C(=O)[O-].O.[Na+].[Na+] |

Other CAS No. |

129-16-8 |

physical_description |

Iridescent green, odorless solid. Soluble in water; [Hawley] Deep green solid; [MSDSonline] |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

solubility |

In ethyleneglycol monomethyl ether, 9 mg/ml; in ethanol, 10 mg/ml, 25 °C. In water, 20 mg/ml, 25 °C. |

Synonyms |

Merbromin Merbromine Mercurochrome |

Origin of Product |

United States |

Foundational & Exploratory

The Core Antimicrobial Mechanism of Mercurochrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The primary antimicrobial activity of mercurochrome is attributed to the action of its mercury component.[1] Mercury ions have a high affinity for and bind to sulfhydryl (thiol) groups present in microbial proteins, particularly enzymes.[3][4] This binding event leads to the inactivation of essential enzymes, thereby disrupting the metabolic processes of the microorganisms and inhibiting their growth and replication.[3] The bromine component of the molecule is thought to enhance its antiseptic properties.[1]

Core Mechanism of Action: Enzyme Inhibition via Sulfhydryl Binding

The central mechanism of this compound's antimicrobial action is the inhibition of essential microbial enzymes through the covalent binding of its mercury component to sulfhydryl groups (-SH) on cysteine residues within these proteins.[3][4] This interaction forms a stable mercaptide, which alters the protein's conformation and/or directly obstructs the enzyme's active site, rendering it non-functional.

This process can be visualized as a direct disruption of the microbial proteome, leading to a cascade of metabolic failures. The non-specific nature of this binding to sulfhydryl moieties means that a wide range of enzymes can be affected.[4]

Caption: Signaling pathway of this compound's antimicrobial action.

Quantitative Data

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of bacteria is not prevalent in recent literature, it is generally considered a weak bacteriostatic agent.[1] The focus of modern research has shifted away from organomercurials for antiseptic applications, and thus, comprehensive quantitative studies are scarce.

However, recent studies on the interaction of merbromin with non-bacterial proteins provide insight into its binding affinity. For example, isothermal titration calorimetry and surface plasmon resonance have been used to investigate merbromin's interaction with the 3-chymotrypsin-like protease (3CLpro), a viral enzyme. These studies revealed multiple binding sites with different dissociation constants (K D).[5]

| Target Protein | Method | Binding Site | Dissociation Constant (K D) |

| 3-chymotrypsin-like protease (3CLpro) | Isothermal Titration Calorimetry, Surface Plasmon Resonance | Main Binding Site | 1.33 μM[5] |

| 3-chymotrypsin-like protease (3CLpro) | Isothermal Titration Calorimetry, Surface Plasmon Resonance | Secondary Binding Site | 67.8 μM[5] |

Experimental Protocols

Detailed experimental protocols for this compound from the time of its widespread use are not commonly found in modern scientific databases. However, the following are detailed methodologies for key experiments that would be used today to characterize the antimicrobial mechanism of a compound like this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a generalized broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound (merbromin) stock solution of known concentration.

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer.

-

Incubator.

Procedure:

-

Inoculum Preparation: Culture the test bacterium in CAMHB overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: Prepare two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted this compound. Include a positive control well (inoculum without this compound) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Caption: Experimental workflow for MIC determination.

Protocol 2: Enzyme Inhibition Assay

This protocol outlines a general method to assess the inhibitory effect of this compound on a specific sulfhydryl-containing enzyme (e.g., papain, a cysteine protease).

Materials:

-

Purified sulfhydryl-containing enzyme.

-

This compound solutions of varying concentrations.

-

Substrate for the enzyme (e.g., Nα-Benzoyl-L-arginine ethyl ester for papain).

-

Assay buffer (e.g., phosphate buffer with EDTA and a reducing agent like dithiothreitol).

-

Spectrophotometer.

Procedure:

-

Enzyme Activation: Pre-incubate the enzyme in the assay buffer containing a reducing agent to ensure the sulfhydryl groups are in their reduced state.

-

Inhibition Reaction: In a cuvette, mix the activated enzyme with various concentrations of this compound and incubate for a defined period to allow for binding.

-

Enzymatic Reaction Initiation: Add the substrate to the enzyme-mercurochrome mixture to start the reaction.

-

Kinetic Measurement: Monitor the rate of product formation over time by measuring the change in absorbance at a specific wavelength using a spectrophotometer.

-

Data Analysis: Plot the reaction velocity as a function of substrate concentration for each this compound concentration. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (K i).

Caption: Workflow for a generalized enzyme inhibition assay.

Conclusion

The antimicrobial mechanism of this compound is fundamentally based on the principles of heavy metal toxicity, specifically the high affinity of mercury for sulfhydryl groups in proteins. This interaction leads to the non-specific inhibition of a wide range of microbial enzymes, resulting in the disruption of cellular metabolism and a bacteriostatic effect. While its clinical use has been largely discontinued due to safety concerns, the study of its mechanism of action provides valuable insights into the principles of antimicrobial agents and the importance of specific molecular targets in drug development. The lack of recent, comprehensive quantitative data on its antimicrobial efficacy underscores the shift in research focus towards safer and more effective antiseptic compounds. Future research, should it be undertaken, would benefit from applying modern analytical techniques to precisely quantify the interaction of merbromin with a broader range of bacterial protein targets.

References

chemical properties and synthesis of merbromin

An In-depth Technical Guide to the Chemical Properties and Synthesis of Merbromin

Introduction

Merbromin, widely recognized by its trade name Mercurochrome, is an organomercuric disodium salt of 2,7-dibromo-4-hydroxymercurifluorescein.[1] Historically, it has been utilized as a topical antiseptic for minor cuts, scrapes, and burns, valued for its bacteriostatic properties and the distinct carmine-red stain it imparts on the skin, which visually confirms its application.[2][3][4] The antiseptic action of merbromin is attributed to its mercury content, which disrupts the metabolic processes of microorganisms.[1][5] Despite its widespread use in the past, concerns over mercury toxicity have led to restrictions on its sale in several countries, including the United States, Switzerland, Germany, and France.[2][6] This guide provides a detailed overview of the for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Merbromin is an organomercuric compound derived from fluorescein.[7] In its solid form, it appears as iridescent green scales or granules.[7] It is highly soluble in water, forming a carmine-red solution with a yellow-green fluorescence, and is practically insoluble in alcohol, acetone, chloroform, and ether.[1][8] The compound is stable under ambient conditions but is incompatible with strong acids, the majority of alkaloid salts, and most local anesthetics due to its anionic character.[2][7]

| Property | Value |

| Chemical Formula | C₂₀H₈Br₂HgNa₂O₆[2][9] |

| Molecular Weight | 750.65 g/mol [2][7] |

| IUPAC Name | disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-3-oxido-6-oxoxanthen-4-yl]mercury(1+);hydroxide[6] |

| Appearance | Iridescent green crystalline compound or granules.[7][8] |

| Melting Point | ≥300 °C[10][11] |

| Solubility | - Water: Freely soluble[1]; 100 mg/mL[12]; ≥ 50 mg/mL[10]; 20 mg/mL at 25°C[13] - Ethanol: Practically insoluble[1][8]; 2% in 95% EtOH[10] - Methanol: 16%[10] - Acetone: Practically insoluble[1][8] - Chloroform: Practically insoluble[1][8] - Ether: Practically insoluble[1][8] - DMSO: 25 mg/mL[14]; 6.67 mg/mL[10]; Insoluble[15] |

| pH | A 0.5% aqueous solution has a pH of approximately 8.8.[7] |

| Elemental Analysis | C: 32.00%, H: 1.07%, Br: 21.29%, Hg: 26.72%, Na: 6.13%, O: 12.79%[9] |

| Stability | Stable under ambient conditions.[7][10] Incompatible with strong oxidizing agents and strong acids.[7][10] |

Synthesis of Merbromin

The synthesis of merbromin is primarily achieved through the mercuration of dibromofluorescein.[7] There are two main documented methods for its preparation.[2][13]

Synthesis Pathway

The overall synthesis involves the reaction of dibromofluorescein with a mercury salt, typically mercuric acetate, under alkaline conditions.[1][7]

Caption: Synthesis of Merbromin from Dibromofluorescein.

Experimental Protocols

Below are detailed methodologies for the synthesis of merbromin based on available literature.

Method 1: Reaction of 2,7-Dibromofluorescein with Mercuric Oxide and Acetic Acid [10][11]

This method involves the formation of a pasty precipitate of 2,7-dibromofluorescein, followed by reaction with mercuric acetate formed in situ.

Materials:

-

2,7-Dibromofluorescein (49 g)

-

Sodium Hydroxide (8 g)

-

Glacial Acetic Acid (12.5 mL + 25 mL)

-

Mercuric Oxide (red) (22.5 g)

-

Deionized Water

Procedure:

-

Dissolve 49 g of 2,7-dibromofluorescein in a solution of 8 g of sodium hydroxide in 50 mL of water. Dilute the resulting solution to 200 mL.[10][11]

-

With vigorous stirring, add 12.5 mL of glacial acetic acid to the solution. A homogeneous, pasty precipitate will form.[10][11]

-

Separately, prepare a solution of mercuric acetate by dissolving approximately 22.5 g of red mercuric oxide in 25 mL of glacial acetic acid and 50 mL of water. After dissolution, dilute this solution to 100 mL and filter.[10][11]

-

Add the filtered mercuric acetate solution to the suspended precipitate from step 2. Dilute the entire mixture to about 500 mL.[10][11]

-

Boil the mixture for 4.5 to 6 hours, or until a small filtered portion of the solution gives no test for mercury with ammonium sulfide. The precipitate will become darker and more granular as the reaction proceeds.[10]

-

Wash the precipitate to remove acetic acid and sodium acetate, preferably by centrifugation.[10][11]

-

Dry the final product at approximately 110°C. This process is expected to yield an almost quantitative amount of 2,7-dibromo-4-hydroxymercuryfluorescein.[10][11]

Method 2: General Synthesis [1][2][16]

This is a more generalized description of the synthesis.

Starting Materials:

-

Dibromofluorescein

-

Mercuric Acetate

-

Sodium Hydroxide

Procedure:

-

Combine dibromofluorescein with mercuric acetate and sodium hydroxide.[1][2][16]

-

Alternatively, mercuric acetate can be reacted directly with sodium dibromofluorescein.[1][2]

Purification

Purification of the synthesized merbromin can be achieved through recrystallization.[10][11]

Protocol for Purification of the Disodium Salt:

-

Dissolve the crude disodium salt in a minimum volume of water.[10][11]

-

Filter the precipitate and wash it with ethanol or acetone.[10][11]

Protocol for Purification via the Free Acid:

-

Suspend the free acid in water and add dilute sodium hydroxide to dissolve it.[10][11]

-

Filter the solution and then acidify it with dilute hydrochloric acid to precipitate the purified free acid.[10][11]

-

Collect the precipitate and wash it with water by centrifugation.[10][11]

Mechanism of Action

The antiseptic properties of merbromin are derived from its organomercurial nature.[5] Upon application, mercury ions can penetrate the cell walls of microorganisms.[5] Inside the cell, these ions bind to thiol groups (-SH) in proteins and enzymes, leading to their inactivation.[5] This disruption of essential enzymes halts microbial metabolism and replication, thereby preventing infection.[5] The bromine component is also thought to contribute to the overall antimicrobial effect.[5]

References

- 1. macsenlab.com [macsenlab.com]

- 2. Merbromin - Wikipedia [en.wikipedia.org]

- 3. Merbromin: Definition, Uses and Side Effects [vedantu.com]

- 4. medium.com [medium.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Merbromin | C20H8Br2HgNa2O6 | CID 9853537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. cameo.mfa.org [cameo.mfa.org]

- 9. medkoo.com [medkoo.com]

- 10. MERBROMIN | 129-16-8 [chemicalbook.com]

- 11. Cas 129-16-8,MERBROMIN | lookchem [lookchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Buy Merbromin | 129-16-8 [smolecule.com]

- 14. Merbromin | Antibacterial | TargetMol [targetmol.com]

- 15. selleckchem.com [selleckchem.com]

- 16. wikiwand.com [wikiwand.com]

The Crimson Stain: An In-depth Technical Guide to the Historical Use of Mercurochrome in Biological Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercurochrome, chemically known as merbromin, is an organomercuric disodium salt that was once a ubiquitous household antiseptic.[1][2] Its distinctive red color, a result of the fluorescein dye in its structure, also led to its adoption as a biological stain in the early 20th century.[3][4] This technical guide delves into the history of this compound's application in biological staining, providing an overview of its chemical properties, historical context, and detailed experimental protocols. While its use has significantly declined due to concerns over mercury toxicity, understanding its historical application provides valuable insights into the evolution of staining techniques and the properties of organometallic dyes.[1][5]

Historical Overview

The antiseptic properties of this compound were discovered in 1918 by Dr. Hugh H. Young at Johns Hopkins Hospital.[4] Shortly after, its potential as a biological stain was explored. Early studies in the 1920s demonstrated its effectiveness as a general-purpose stain for animal tissues and bacteria. It was found to be a quick-acting stain that produced a range of red hues depending on the tissue and concentration used. For decades, it was used as a substitute for Eosin Y in some histological preparations and was particularly noted for its performance in early color film micrography.[5] However, the recognition of mercury's toxicity led to a gradual decline in its use, with many countries eventually banning its sale for both antiseptic and staining purposes.[1]

Chemical and Physical Properties

This compound's staining properties are intrinsically linked to its chemical structure. It is a xanthene dye, similar to fluorescein and eosin, but with the addition of bromine and a mercury-containing group.[5]

| Property | Value | Reference |

| Chemical Name | Merbromin; disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-3-oxido-6-oxoxanthen-4-yl]mercury(1+);hydroxide | [5] |

| Molecular Formula | C₂₀H₈Br₂HgNa₂O₆ | [5] |

| Molecular Weight | 750.65 g/mol | [5] |

| Appearance | Iridescent green scales or granules | [6] |

| Solubility in Water | Freely soluble | [5][6] |

| Solubility in Ethanol | Soluble | [5] |

| Color in Solution | Red | [5] |

| Fluorescence | Yellow-green | [6][7] |

| Absorption Maximum | 507-508 nm | [5] |

Mechanism of Staining

The precise mechanism of this compound's staining action is not as extensively documented as that of more common stains. However, its behavior as an acidic dye suggests it binds to basic (acidophilic) components of the cell, such as the cytoplasm, connective tissue, and some granules.[3][8] The mercury component of the molecule is believed to play a role in its binding affinity. Research has shown that this compound can react with protein sulfhydryl (SH) groups, suggesting a mechanism involving the formation of mercaptides with cysteine residues in proteins.[9] This interaction contributes to the stability and intensity of the stain.

Experimental Protocols

This compound has been used as a single stain and in combination with other dyes for various histological and cytological applications. Below are detailed protocols for some of its key historical uses.

General Staining of Animal Tissues

This protocol is adapted from early studies on this compound as a general-purpose stain.[3]

a. Materials:

-

Fixative (e.g., Bouin's fluid or 10% formalin)

-

This compound staining solution (1% aqueous)

-

Dehydrating agents (graded alcohols)

-

Clearing agent (Xylene)

-

Mounting medium (e.g., Canada balsam)

b. Procedure:

-

Fix the tissue sample in the chosen fixative.

-

Embed the tissue in paraffin and cut sections (5-7 µm).

-

Deparaffinize and rehydrate the sections to water.

-

Immerse slides in 1% aqueous this compound solution for 5-10 minutes.

-

Rinse briefly in distilled water.

-

Dehydrate rapidly through graded alcohols.

-

Clear in xylene.

-

Mount with a coverslip using a suitable mounting medium.

c. Expected Results:

-

Cytoplasm: Pink to red

-

Collagen: Pale pink

-

Muscle fibers: Red

-

Nuclei: Generally unstained or very pale pink (can be counterstained)

Double Staining with Methyl Green

This technique provides a good nuclear and cytoplasmic contrast.[3]

a. Materials:

-

Methyl Green solution (1% aqueous)

-

This compound staining solution (1% aqueous)

-

Other reagents as in the general staining protocol.

b. Procedure:

-

Follow steps 1-3 of the general staining protocol.

-

Stain with 1% Methyl Green solution for 5-7 minutes.

-

Rinse briefly in distilled water.

-

Counterstain with 1% this compound solution for 3-5 minutes.

-

Rinse briefly in distilled water.

-

Dehydrate, clear, and mount as described previously.

c. Expected Results:

-

Nuclei: Green to blue-green

-

Cytoplasm and other acidophilic structures: Pink to red

Staining of Plasmodium Oocysts in Mosquito Midguts

This compound has been widely used in parasitology to visualize Plasmodium oocysts.[1][2]

a. Materials:

-

Phosphate-buffered saline (PBS)

-

This compound staining solution (0.2% - 0.5% in PBS or water)

-

Dissecting microscope and tools

-

Microscope slides and coverslips

b. Procedure:

-

Dissect the midgut from the mosquito in a drop of PBS.

-

Transfer the midgut to a drop of this compound solution on a microscope slide.

-

Allow the midgut to stain for 5-10 minutes.

-

Gently place a coverslip over the midgut and flatten it to create a monolayer of cells.

-

Examine under a light microscope.

c. Expected Results:

-

Plasmodium oocysts: Bright pink to red, appearing as distinct spheres against the lightly stained midgut tissue.

Quantitative Data

Quantitative data on the staining properties of this compound is scarce in historical literature. The following table summarizes a study that compared the oocyst counting accuracy of this compound staining with a GFP marker method.[1]

| Staining Method | Oocyst Count Range | Retrieval Rate Compared to GFP Marker (%) |

| This compound Staining | - | 50 - 155 |

| Formalin Fixation | - | 20 - 81 |

| Improved Technique (this compound + Formalin) | 5 - 254 | 78 - 123 |

This data suggests that while this compound staining alone can have variable oocyst retrieval rates, a combined method can significantly improve accuracy.

Visualizations

Historical Timeline of this compound in Staining

Caption: A timeline of the key milestones in the history of this compound's use.

Workflow for General Tissue Staining with this compound

Caption: A workflow diagram illustrating the steps for general tissue staining.

Logical Relationship in Double Staining

Caption: A diagram showing the relationship between stains and cellular targets.

Conclusion

This compound occupies a unique niche in the history of biological staining. As a derivative of fluorescein, its vibrant color and fluorescent properties made it a useful tool for microscopists for several decades. While its mercury content has rightfully led to its obsolescence in modern laboratories, the historical protocols and the principles of its staining action remain relevant for understanding the broader field of histological techniques. The study of such historical stains provides valuable context for the development of safer and more specific staining reagents used in research and diagnostics today.

References

- 1. Improvement of the observational method for Plasmodium berghei oocysts in the midgut of mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Plasmodium falciparum Infections in Mosquitoes and Infection Phenotype Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 4. DOUBLE STAINING | PPTX [slideshare.net]

- 5. stainsfile.com [stainsfile.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. This compound: a fluorescent and electron opaque dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. contractlaboratory.com [contractlaboratory.com]

- 9. Quantitative cytospectrophotometrical determination of the total protein thiols with "mercurochrom": optimization and calibration of the histochemical reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of a Crimson Antiseptic: A Technical Guide to the Discovery and Development of Mercurochrome

Foreword: This whitepaper provides a comprehensive technical overview of the discovery, development, and antiseptic properties of mercurochrome (merbromin). Aimed at researchers, scientists, and drug development professionals, this document delves into the chemical synthesis, mechanism of action, and historical evaluation of this once-ubiquitous organomercurial antiseptic. Through a detailed examination of its scientific journey, we aim to provide a valuable historical and technical resource.

Executive Summary

This compound, the trade name for merbromin, is an organomercuric disodium salt of dibromohydroxymercurifluorescein. Discovered in 1918 by Dr. Hugh H. Young and his team at Johns Hopkins Hospital, it rapidly became a household and clinical staple for topical antisepsis. Its popularity stemmed from its perceived efficacy and lack of stinging upon application, a notable advantage over iodine-based antiseptics of the era. This guide will explore the scientific underpinnings of this compound, from its chemical synthesis to its biological activity and the eventual decline in its use due to concerns over mercury toxicity.

Discovery and Development

The development of this compound was a product of early 20th-century efforts to create targeted antimicrobial agents, a field pioneered by Paul Ehrlich's work on "magic bullets". The process was less structured than modern phased clinical trials, relying on a combination of chemical synthesis, in vitro screening, and clinical observation.

Key Researchers and Institutions

The discovery and initial development of this compound are primarily attributed to a team at the Brady Urological Institute of Johns Hopkins Hospital.[1]

-

Dr. Hugh H. Young: A prominent urologist who spearheaded the search for a new urinary antiseptic.[1][2]

-

Dr. Edwin C. White: A chemist who synthesized the merbromin compound in 1918.[1]

-

Dr. Ernest O. Swartz: A physician who, along with Young and White, tested the compound's germicidal properties.[1]

The commercial production was later optimized by H.A.B. Dunning of the pharmaceutical company Hynson, Westcott & Dunning.

Early Drug Development Workflow

The drug development process in the early 20th century can be conceptualized as a multi-stage, iterative process, as depicted in the workflow below.

Chemical Synthesis of Merbromin

Merbromin (disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-3-oxido-6-oxoxanthen-4-yl]mercury;hydrate) is synthesized through the mercuration of dibromofluorescein.[3]

Reactants

-

Dibromofluorescein

-

Mercuric Acetate

-

Sodium Hydroxide

-

Glacial Acetic Acid (in some protocols)

-

Water

Synthesis Protocol

While detailed historical protocols are scarce, the synthesis can be described in the following steps based on available information:

-

Dissolution of Dibromofluorescein: Dibromofluorescein is dissolved in an aqueous solution of sodium hydroxide.

-

Preparation of Mercuric Acetate Solution: Mercuric acetate is dissolved in water, sometimes with the addition of glacial acetic acid to aid dissolution.

-

Reaction: The mercuric acetate solution is added to the dibromofluorescein solution. The reaction results in the substitution of a mercury group onto the fluorescein backbone.

-

Precipitation and Isolation: The resulting merbromin compound, which is initially insoluble, precipitates out of the solution.

-

Purification: The precipitate is washed to remove unreacted starting materials and byproducts.

-

Formation of the Disodium Salt: The purified compound is treated with sodium hydroxide to form the water-soluble disodium salt, which appears as iridescent green scales or granules.[3]

Mechanism of Antiseptic Action

The antiseptic properties of this compound are primarily due to the action of mercury.[4] The bromine and fluorescein components are thought to play a lesser role, with bromine potentially contributing to the overall antimicrobial effect and the fluorescein dye allowing for visualization of the application area.[5]

Interaction with Microbial Proteins

The primary mechanism of action involves the disruption of microbial cellular processes through the interaction of mercury ions with proteins.[5]

-

Release of Mercury Ions: In an aqueous solution, this compound releases mercury ions (Hg²+).

-

Binding to Sulfhydryl Groups: These mercury ions have a high affinity for sulfhydryl (-SH) groups present in the cysteine residues of bacterial proteins and enzymes.[6]

-

Enzyme Inactivation: The binding of mercury to these sulfhydryl groups leads to a conformational change in the proteins, inactivating essential enzymes.[7] This disruption of enzymatic function inhibits crucial metabolic pathways necessary for bacterial survival and replication.[4]

Experimental Evaluation of Antiseptic Efficacy

In the early 20th century, the efficacy of antiseptics was primarily determined through in vitro methods that compared their bactericidal or bacteriostatic properties to a standard disinfectant, most notably phenol.

Historical Experimental Protocols

Phenol Coefficient Test (Rideal-Walker Method): This was a standard method for evaluating disinfectants.[2]

-

Preparation of Cultures: Standardized cultures of Salmonella typhi or Staphylococcus aureus were used.

-

Preparation of Dilutions: A series of dilutions of both phenol and the test antiseptic (this compound) were prepared.

-

Inoculation and Subculture: The bacterial culture was added to each dilution. At specific time intervals (e.g., 2.5, 5, 7.5, and 10 minutes), a sample was transferred to a sterile nutrient broth.

-

Incubation and Observation: The broth tubes were incubated, and the presence or absence of bacterial growth was recorded.

-

Calculation: The phenol coefficient was calculated by dividing the dilution of the test disinfectant that killed the organism in a specific time by the dilution of phenol that produced the same result.[2] A coefficient greater than 1 indicated greater efficacy than phenol.

Disk Diffusion Method (Agar Diffusion Assay): A qualitative test to assess antimicrobial activity.

-

Plate Inoculation: An agar plate was uniformly inoculated with a target bacterium.

-

Disk Application: A sterile paper disk impregnated with this compound was placed on the agar surface.

-

Incubation: The plate was incubated to allow for bacterial growth and diffusion of the antiseptic.

-

Observation: The presence of a "zone of inhibition" (a clear area around the disk where bacteria did not grow) indicated antiseptic activity. The diameter of this zone provided a qualitative measure of efficacy.

Quantitative Data on Efficacy

Table 1: Comparative Efficacy of 1% this compound vs. 2% Silver Sulfadiazine (SSD) in Burn Wounds

| Parameter | 1% this compound | 2% Silver Sulfadiazine (SSD) |

| Average Eschar Formation Time | 3.23 days | 5.85 days |

| Average Eschar Separation Time | 11.72 days | 16.42 days |

| Infection Rate | Significantly lower | Higher |

| Hospital Stay | Significantly shorter | Longer |

| Mortality Rate | Lower | Higher |

Data from a comparative study on burn wound management.

Antifungal Activity: this compound has also demonstrated efficacy in the topical treatment of otomycosis (fungal ear infections). In a study of 72 patients, this compound was found to be the most effective treatment compared to clotrimazole and locacorten-vioform, leading to healing and negative fungal cultures.[8] The most common fungal isolates in this study were Aspergillus niger, Candida spp., and Aspergillus flavus.[8]

Decline in Use and Regulatory Status

The use of this compound has significantly declined since the late 20th century, primarily due to concerns about the toxicity of its mercury content. In 1998, the U.S. Food and Drug Administration (FDA) reclassified merbromin from "generally recognized as safe" to "untested," effectively halting its sale in the United States. Many other countries have also banned or restricted its use. The primary concern is the potential for mercury to be absorbed through the skin, especially on broken skin or mucous membranes, which could lead to systemic toxicity.

Conclusion

This compound represents a significant chapter in the history of antiseptic development. Its discovery at Johns Hopkins University provided a widely used and effective topical antiseptic for much of the 20th century. Its mechanism of action, centered on the disruption of microbial proteins by mercury ions, was potent, albeit non-specific. The eventual decline of this compound due to the recognized dangers of mercury highlights the evolution of drug safety standards and the ongoing search for effective yet non-toxic antimicrobial agents. This technical guide serves as a detailed record of the science behind this historically important compound for the benefit of researchers and professionals in the field of drug development.

References

- 1. Effect of Methylmercury Binding on the Peroxide-Reducing Potential of Cysteine and Selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of microbial resistance and detoxification of mercury and organomercury compounds: physiological, biochemical, and genetic analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An historical overview of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. twistbioscience.com [twistbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Sulfhydryl groups as targets of mercury toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mercury(II) binds to both of chymotrypsin's histidines, causing inhibition followed by irreversible denaturation/aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative and qualitative evaluation of antimicrobial usage: the first step for antimicrobial stewardship - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Mercurochrome in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of mercurochrome (merbromin) in aqueous solutions. The information is intended to support research, development, and formulation activities involving this organomercuric compound.

Introduction

This compound, chemically known as merbromin, is the disodium salt of 2,7-dibromo-4-(hydroxymercuri)fluorescein. It has a long history of use as a topical antiseptic.[1] Understanding its solubility and stability in aqueous solutions is critical for its formulation, proper storage, and assessment of its efficacy and safety. This guide summarizes the available quantitative data, outlines detailed experimental protocols for its characterization, and discusses the key factors influencing its stability.

Solubility of this compound

The solubility of a substance is a fundamental physicochemical property that influences its bioavailability and formulation. This compound is generally described as being freely soluble in water.[1][2] However, quantitative data from various sources show significant discrepancies.

Quantitative Solubility Data

The following table summarizes the reported solubility of merbromin in various solvents. It is crucial to note the conflicting values for aqueous solubility, which may be due to differences in the experimental methods or the form of merbromin used (e.g., free acid versus the disodium salt). The disodium salt is the form typically used for preparing aqueous solutions.

| Solvent | Temperature (°C) | Solubility | Molar Solubility (mM) | Reference(s) |

| Water | 25 | 100 mg/mL | 132.85 | [3][4] |

| Water | 25 | 2.561 g/L (or 2.561 mg/mL) | 3.40 | [5][6][7] |

| Ethanol (95%) | Not Specified | 2% (w/v) or 20 mg/mL | 26.57 | [5][6] |

| Methanol | Not Specified | 16% (w/v) or 160 mg/mL | 212.56 | [5][6] |

| Acetone | Not Specified | Practically Insoluble | - | [1] |

| Chloroform | Not Specified | Practically Insoluble | - | [1] |

| Ether | Not Specified | Practically Insoluble | - | [1] |

| DMSO | Not Specified | Insoluble | - | [3] |

Note: The significant discrepancy in aqueous solubility (100 mg/mL vs. 2.561 g/L) highlights the need for careful experimental verification. The qualitative description of "freely soluble" in official monographs would suggest the higher value is more likely to be correct for the disodium salt form.[2]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[8][9][10][11][12]

Objective: To determine the saturation concentration of this compound in an aqueous medium at a specified temperature.

Materials:

-

This compound (merbromin, disodium salt)

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

-

Volumetric flasks, screw-capped vials

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Validated analytical method for quantification (e.g., UV-Vis spectrophotometer or HPLC-UV)

Procedure:

-

Preparation: Prepare the aqueous buffer and equilibrate it to the desired temperature (e.g., 25°C or 37°C).

-

Addition of Excess Solute: Add an excess amount of this compound to a vial containing a known volume of the temperature-equilibrated buffer. The presence of undissolved solid should be visible.

-

Equilibration: Tightly cap the vials and place them in a shaker/incubator set to the desired temperature. Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter that does not bind the compound.

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with the buffer to a concentration within the calibrated range of the analytical method. Measure the concentration of this compound using a validated UV-Vis spectrophotometric or HPLC-UV method.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate.

Visualization of the Experimental Workflow:

Stability of this compound in Aqueous Solutions

The stability of this compound is a critical parameter, as its degradation can lead to a loss of efficacy and the formation of potentially toxic byproducts. While the solid form is generally stable, aqueous solutions are known to decompose over time.[5][6][7]

Factors Influencing Stability

The stability of this compound in aqueous solutions is influenced by several factors:

-

pH: Like many pharmaceutical compounds, the stability of this compound is expected to be pH-dependent. Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions.[13][14] A 0.5% aqueous solution of this compound has a pH of approximately 8.8.[2]

-

Light: this compound is a photosensitizer for singlet oxygen reactions, which strongly indicates its susceptibility to photodegradation.[11] Exposure to light, particularly UV light, can be expected to accelerate its degradation.[15]

-

Temperature: Increased temperature generally accelerates the rate of chemical degradation reactions, as described by the Arrhenius equation.[14]

-

Oxidizing Agents: this compound is incompatible with strong oxidizing agents, which can lead to its chemical degradation.[5][6][7]

-

Presence of Other Ions: It is incompatible with acids and the salts of most alkaloids.[1]

Visualization of Factors Affecting Stability:

Quantitative Stability Data

| Condition | Expected Outcome | Kinetic Parameters to Determine |

| Acidic/Basic Hydrolysis | Degradation is likely to be catalyzed at low and high pH. | Rate constants (k) at different pH values |

| Oxidative Degradation | Rapid degradation in the presence of strong oxidizing agents (e.g., H₂O₂). | Rate of degradation |

| Photostability | Degradation upon exposure to light, particularly UV. | Quantum yield, photodegradation half-life |

| Thermal Degradation | Increased degradation rate at elevated temperatures. | Activation energy (Ea), shelf-life (t₉₀) |

Experimental Protocol: Forced Degradation Study for Stability Assessment

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance, identifying potential degradation products, and developing a stability-indicating analytical method.[16][17][18]

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

-

This compound solution in the desired aqueous buffer

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH stress

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

Photostability chamber with controlled light/UV exposure

-

Oven for thermal stress

-

Validated stability-indicating HPLC method (e.g., HPLC-UV/MS)

Procedure:

-

Preparation of Samples: Prepare stock solutions of this compound in the aqueous buffer. For each stress condition, mix the stock solution with the stressor in separate vials. Include a control sample stored under normal conditions.

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to achieve a concentration of 0.1 M. Store at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Add NaOH to achieve a concentration of 0.1 M. Store at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Add H₂O₂ to achieve a concentration of 3%. Store at room temperature.

-

Thermal Degradation: Store the solution in an oven at an elevated temperature (e.g., 60°C).

-

Photodegradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

-

Time Points: Withdraw aliquots from each vial at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Analysis: Neutralize the acid and base-stressed samples if necessary. Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from all degradation products.

-

Data Analysis:

-

Plot the concentration of this compound versus time for each condition.

-

Determine the order of the degradation reaction (e.g., zero-order, first-order).

-

Calculate the degradation rate constant (k) and the half-life (t₁/₂) or shelf-life (t₉₀).

-

If using HPLC-MS, analyze the mass spectra of the degradation product peaks to propose their structures.

-

Visualization of the Forced Degradation Workflow:

Conclusion

The solubility and stability of this compound in aqueous solutions are complex properties influenced by various factors. While it is generally considered freely soluble in water, significant discrepancies in the reported quantitative values necessitate careful experimental determination for any specific application. Aqueous solutions of this compound are susceptible to degradation, particularly when exposed to light, extreme pH, and oxidizing agents. A thorough understanding and control of these factors are essential for the development of stable formulations. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these critical physicochemical properties. Further research is warranted to definitively resolve the conflicting solubility data and to fully characterize the degradation pathways and kinetics of this compound in aqueous solutions.

References

- 1. macsenlab.com [macsenlab.com]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Cas 129-16-8,MERBROMIN | lookchem [lookchem.com]

- 6. MERBROMIN | 129-16-8 [chemicalbook.com]

- 7. MERBROMIN CAS#: 129-16-8 [m.chemicalbook.com]

- 8. enamine.net [enamine.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. hyphadiscovery.com [hyphadiscovery.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

Unveiling the Spectral Secrets of Mercurochrome: A Technical Guide for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Historical Dye's Renaissance in Imaging

Spectral Properties of Mercurochrome

The utility of a fluorophore in fluorescence microscopy is fundamentally determined by its spectral characteristics, including its absorption and emission spectra, quantum yield, and photostability. While some spectral data for this compound is available, key quantitative metrics for its performance as a fluorescent probe are not well-documented in the scientific literature.

Quantitative Spectral Data

The following table summarizes the available quantitative data for this compound. It is important to note the absence of reported values for fluorescence quantum yield and fluorescence lifetime, which are critical for advanced fluorescence imaging techniques.

| Parameter | Value | Solvent/Conditions |

| Absorption Maximum (λ_abs) | 507 - 520 nm | Methanol, Ethanol, Water |

| Shoulder Peak (Absorption) | ~480 nm | Methanol, Ethanol |

| Emission Maximum (λ_em) | ~535 nm | Ethanol |

| Fluorescence | Yellowish-green | Excitation with violet-blue or blue light |

| Quantum Yield of Singlet Oxygen Formation (Φ_Δ) | ~0.1 | Methanol[3] |

| Fluorescence Quantum Yield (Φ_f) | Not Reported | - |

| Fluorescence Lifetime (τ) | Not Reported | - |

| Molar Extinction Coefficient (ε) | 5.936 × 10^4 L·mol⁻¹·cm⁻¹ | Methanol |

Experimental Protocols for Fluorescence Microscopy

The following protocols are suggested methodologies for utilizing this compound as a fluorescent stain in a research setting. These have been adapted from historical and existing protocols for biological staining.[2] Researchers are encouraged to optimize these protocols for their specific cell or tissue types and imaging systems.

Preparation of Staining Solution

-

Stock Solution (1% w/v): Dissolve 1 gram of merbromin powder in 100 mL of distilled water or phosphate-buffered saline (PBS). Stir until fully dissolved. Store in a dark, airtight container at 4°C.

-

Working Solution (0.1% - 0.5% w/v): Dilute the stock solution in PBS to the desired concentration. A starting concentration of 0.2% is recommended for initial experiments.

Staining Protocol for Cultured Cells

-

Cell Preparation: Grow cells on sterile glass coverslips or in imaging-compatible dishes to the desired confluency.

-

Fixation (Optional but Recommended):

-

Gently wash the cells twice with pre-warmed PBS.

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular targets):

-

Incubate the fixed cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Staining:

-

Incubate the cells with the this compound working solution for 5-15 minutes at room temperature, protected from light.

-

Note: Optimization of incubation time is crucial to maximize signal-to-noise ratio.

-

-

Washing:

-

Wash the cells three to five times with PBS for 5 minutes each to remove unbound dye.

-

-

Mounting:

-

Mount the coverslips onto glass slides using an aqueous mounting medium. For long-term storage and better imaging, a mounting medium with an anti-fade reagent is recommended.

-

Seal the coverslip with nail polish to prevent drying.

-

Staining Protocol for Tissue Sections

-

Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections. For frozen sections, bring them to room temperature and fix as required.

-

Staining:

-

Immerse the slides in the this compound working solution for 10-30 minutes at room temperature, protected from light.

-

-

Washing:

-

Gently wash the slides in several changes of PBS until the excess stain is removed.

-

-

Dehydration and Mounting:

-

Quickly dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%).

-

Clear in xylene or a xylene substitute.

-

Mount with a non-aqueous mounting medium.

-

Visualizing Experimental and Conceptual Frameworks

To aid in the practical application and theoretical understanding of this compound's fluorescence, the following diagrams have been generated using the DOT language.

Discussion and Future Directions

This compound's historical use as a biological stain and its inherent fluorescence suggest its potential for modern microscopy applications. Its yellowish-green emission upon excitation with violet-blue or blue light makes it compatible with standard filter sets available on many fluorescence microscopes.[2] The compound has been shown to stain specific cellular components, such as eosinophilic granules and chromatin masses.[2]

However, the significant gaps in our understanding of its photophysical properties are a major limitation. The lack of data on its fluorescence quantum yield, photostability, and fluorescence lifetime hinders its adoption for quantitative and advanced imaging techniques like single-molecule localization microscopy (SMLM) or Förster resonance energy transfer (FRET).

Future research should focus on a thorough characterization of these properties. Determining the fluorescence quantum yield will provide a measure of its brightness, while assessing its photostability is crucial for time-lapse imaging and super-resolution techniques. Measuring the fluorescence lifetime could open up possibilities for fluorescence lifetime imaging microscopy (FLIM) applications.

Conclusion

This compound presents itself as a readily available and historically validated biological stain with fluorescent properties that could be harnessed for modern fluorescence microscopy. This guide provides a foundational understanding of its spectral characteristics and offers practical protocols for its use. While significant data gaps remain, the information presented here serves as a starting point for researchers to explore the potential of this "rediscovered" fluorophore and to contribute to a more complete understanding of its capabilities in biological imaging. The due diligence regarding its mercury content and proper disposal protocols is, however, a necessary consideration for any laboratory planning to utilize this compound.

References

- 1. This compound: a fluorescent and electron opaque dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Merbromin (this compound)--a photosensitizer for singlet oxygen reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for Plasmodium falciparum Infections in Mosquitoes and Infection Phenotype Determination - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organomercuric compounds, a class of substances containing a carbon-mercury bond, have a long and complex history in medicine.[1] This technical guide provides a comprehensive overview of Mercurochrome (merbromin), its derivatives, and other related organomercuric compounds that have been utilized for their antiseptic and medicinal properties.[1][2] Despite their historical significance, the use of these compounds has dramatically declined due to concerns over mercury toxicity.[3] This document delves into their chemical synthesis, mechanisms of action, antimicrobial efficacy, and toxicological profiles, presenting quantitative data in structured tables and detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide clear, logical representations of complex processes. This guide is intended to serve as a detailed technical resource for researchers, scientists, and drug development professionals interested in the legacy and underlying science of these controversial yet historically important compounds.

Chemical Properties and Synthesis

Merbromin (this compound)

Merbromin, chemically known as the disodium salt of 2,7-dibromo-4-(hydroxymercuri)fluorescein, is an organomercuric compound derived from fluorescein.[4] It appears as iridescent green scales or granules and is highly soluble in water, forming a characteristic carmine-red solution.[4]

Table 1: Physicochemical Properties of Merbromin

| Property | Value | Reference |

| Chemical Formula | C₂₀H₈Br₂HgNa₂O₆ | [4] |

| Molar Mass | 750.65 g/mol | [4] |

| Appearance | Iridescent green scales or granules | [4] |

| Solubility | Soluble in water | [4] |

| Solution Color | Carmine-red | [4] |

Related Organomercuric Compounds

Other notable organomercuric compounds with historical medicinal use include thimerosal and phenylmercuric salts.

Table 2: Properties of Related Organomercuric Compounds

| Compound | Chemical Formula | Molar Mass | Key Application |

| Thimerosal | C₉H₉HgNaO₂S | 404.81 g/mol | Antiseptic and vaccine preservative |

| Phenylmercuric Acetate | C₈H₈HgO₂ | 336.74 g/mol | Antiseptic, fungicide |

| Phenylmercuric Nitrate | C₆H₅HgNO₃ | 339.70 g/mol | Antiseptic, preservative in eye drops[5] |

Synthesis of Merbromin: Experimental Protocol

The synthesis of merbromin involves the mercuration of dibromofluorescein.[6]

Objective: To synthesize merbromin by reacting dibromofluorescein with mercuric acetate.

Materials:

-

Dibromofluorescein

-

Mercuric acetate

-

Sodium hydroxide

-

Glacial acetic acid

-

Ethanol

-

Distilled water

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Dissolution of Dibromofluorescein: In a reaction flask, dissolve a specific molar equivalent of dibromofluorescein in a solution of sodium hydroxide in water.

-

Addition of Mercuric Acetate: While stirring, add a solution of one molar equivalent of mercuric acetate dissolved in a mixture of water and glacial acetic acid.

-

Reflux: Attach the reflux condenser and heat the mixture to boiling for several hours. The solution will turn a deep red color.

-

Precipitation: After cooling, the merbromin will precipitate out of the solution.

-

Filtration and Washing: Filter the precipitate using a Büchner funnel. Wash the collected solid with small portions of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified merbromin in a drying oven at a controlled temperature to obtain the final product.

Workflow for Merbromin Synthesis

A simplified workflow for the laboratory synthesis of Merbromin.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for organomercuric compounds lies in their high affinity for sulfhydryl (-SH) groups present in proteins and enzymes.[7] This interaction leads to the disruption of critical biological processes in microorganisms.

Interaction with Sulfhydryl Groups

Mercury ions released from these compounds readily bind to the thiol groups of cysteine residues in proteins, leading to conformational changes and inactivation of the protein.[7] This non-specific inhibition of a wide range of enzymes disrupts cellular metabolism, protein synthesis, and membrane integrity, ultimately leading to microbial cell death.[7][8]

Inhibition of the Thioredoxin System

A key target of mercury compounds is the thioredoxin (Trx) system, which is crucial for maintaining cellular redox homeostasis.[9] The selenoenzyme thioredoxin reductase (TrxR) is particularly sensitive to inhibition by mercurials.[9] Mercury binds to the active site of TrxR, preventing the reduction of thioredoxin.[10][11] This disruption of the thioredoxin system leads to an accumulation of reactive oxygen species (ROS), oxidative stress, and subsequent cellular damage.[9]

Signaling Pathway of Thioredoxin Reductase Inhibition by Mercury

Inhibition of Thioredoxin Reductase by mercury compounds.

Antimicrobial Efficacy

While historically used as a broad-spectrum antiseptic, the efficacy of merbromin is now considered weak compared to modern alternatives.[3] Quantitative data on its antimicrobial activity is limited in recent literature.

Table 3: Antimicrobial Efficacy (MIC Values) of Organomercuric Compounds

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Phenylmercuric Nitrate | Candida albicans | 0.8 | [9] |

| Phenylmercuric Acetate | Aspergillus niger | ~10 | [9] |

| Thimerosal | Pseudomonas aeruginosa | Higher MICs in resistant strains | [12] |

Experimental Protocols for Efficacy Testing

The AOAC Use-Dilution Test is a standard method for evaluating the efficacy of disinfectants on hard surfaces.[11][13][14]

AOAC Use-Dilution Test: Detailed Protocol

Objective: To determine the bactericidal efficacy of a disinfectant against specific microorganisms on a hard, non-porous surface.

Materials:

-

Test disinfectant solution at the desired concentration.

-

Cultures of test microorganisms (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 15442).[14]

-

Sterile stainless steel cylinders (penicylinders).[14]

-

Sterile nutrient broth.[10]

-

Sterile water for dilution.

-

Incubator.

-

Sterile glassware (test tubes, pipettes).

-

Vortex mixer.

-

Neutralizing broth (if required to inactivate the disinfectant).

Procedure:

-

Carrier Inoculation: Aseptically immerse a batch of sterile stainless steel cylinders into a 48-54 hour culture of the test microorganism.[10]

-

Carrier Drying: Remove the inoculated carriers and place them in a sterile petri dish to dry under controlled conditions.

-

Disinfectant Exposure: Prepare 10 mL aliquots of the test disinfectant in sterile test tubes and equilibrate to the specified temperature (e.g., 20°C).[14] Transfer each dried, inoculated carrier into a separate tube of disinfectant for a specified contact time (e.g., 10 minutes).[14]

-

Neutralization and Culture: After the contact time, transfer each carrier to a tube containing sterile nutrient broth (with a neutralizer if necessary).

-

Incubation: Incubate the broth tubes at the optimal growth temperature for the test microorganism for 48 hours.[11]

-

Observation: After incubation, visually inspect each tube for turbidity, which indicates bacterial growth. The absence of turbidity indicates that the disinfectant was effective.

-

Data Analysis: Record the number of tubes showing growth. For EPA registration, a specific number of carriers out of 60 must show no growth.[13]

Workflow for AOAC Use-Dilution Test

A procedural workflow for the AOAC Use-Dilution Test.

Toxicology

The primary concern with organomercuric compounds is their toxicity, which arises from the presence of mercury.[15][16]

Acute Toxicity

Acute toxicity data, often expressed as the median lethal dose (LD50), provides a measure of the short-term poisoning potential of a substance.

Table 4: Acute Toxicity (LD50) of Selected Organomercuric Compounds

| Compound | Animal | Route | LD50 (mg/kg) | Reference |

| Thimerosal | Rat | Oral | 75 | [4] |

| Thimerosal | Mouse | Oral | 91 | [4] |

| Phenylmercuric Acetate | Rat | Oral | 22 | [17] |

| Methylmercury | Human (estimated) | Oral | >4.0 (lethal dose) | [18] |

| Mercury (organo) alkyl compounds | Mouse | Intraperitoneal (LDLo) | 2 | [1] |

LDLo (Lowest published lethal dose)

Mechanisms of Toxicity

The toxic effects of mercury are multifaceted and extend beyond its antimicrobial action. In humans, mercury can be absorbed through the skin, especially from damaged skin, and can accumulate in the body, leading to systemic toxicity.[3] The primary targets of mercury toxicity are the central nervous system and the kidneys.[15][16] The inhibition of the thioredoxin system, as previously described, is a major contributor to the cellular toxicity of mercury in mammalian cells as well.

Conclusion

This compound and its related organomercuric compounds represent a significant chapter in the history of antiseptics. Their broad-spectrum antimicrobial activity, stemming from the interaction of mercury with essential microbial proteins, made them valuable tools in an era before modern antibiotics. However, the inherent toxicity of mercury has led to their decline in clinical use in many parts of the world. This technical guide has provided a detailed overview of their chemistry, synthesis, mechanisms of action, and toxicological profiles, supported by available quantitative data and experimental protocols. The provided visualizations of key pathways and workflows aim to enhance the understanding of these complex compounds. While their therapeutic use has been largely superseded, the study of organomercurials continues to offer valuable insights into antimicrobial mechanisms and the toxicology of heavy metals. Further research to fill the existing gaps in quantitative efficacy data for merbromin would be beneficial for a complete historical and scientific perspective.

References

- 1. Mercury (organo) alkyl compounds - IDLH | NIOSH | CDC [cdc.gov]

- 2. Organomercury chemistry - Wikipedia [en.wikipedia.org]

- 3. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thelibertybeacon.com [thelibertybeacon.com]

- 5. Phenylmercuric nitrate - Wikipedia [en.wikipedia.org]

- 6. Merbromin - Wikipedia [en.wikipedia.org]

- 7. Neurotoxicity of organomercurial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylmercuric acetate | CAS#:62-38-4 | Chemsrc [chemsrc.com]

- 9. phexcom.com [phexcom.com]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. microchemlab.com [microchemlab.com]

- 12. facm.ucl.ac.be [facm.ucl.ac.be]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. sd81c1d1a26fba3ff.jimcontent.com [sd81c1d1a26fba3ff.jimcontent.com]

- 15. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 16. emedicine.medscape.com [emedicine.medscape.com]

- 17. fishersci.com [fishersci.com]

- 18. Thimerosal-Containing Vaccines and Neurodevelopmental Disorders - Immunization Safety Review - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Historical and Scientific Review of the FDA's Declassification of Mercurochrome

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mercurochrome, the trade name for the organomercuric compound merbromin, was a ubiquitous topical antiseptic in the United States for much of the 20th century. Its characteristic red stain and non-stinging application made it a household staple for minor cuts and scrapes. However, in 1998, the U.S. Food and Drug Administration (FDA) reclassified merbromin, effectively ending its over-the-counter (OTC) distribution in the country. This whitepaper provides a detailed historical and scientific perspective on the FDA's decision, focusing on the underlying concerns regarding its mercury content, a lack of modern efficacy and safety data, and the broader regulatory landscape for OTC antiseptics. This document is intended to serve as a technical guide for researchers, scientists, and drug development professionals, offering insights into the regulatory evolution of antiseptic agents and the scientific scrutiny that led to the withdrawal of a once-popular product.

Introduction: The Rise and Fall of a Household Antiseptic

First introduced in 1918 by Dr. Hugh H. Young at Johns Hopkins Hospital, this compound (merbromin) quickly gained popularity as a topical antiseptic for minor wounds.[1][2] Its active ingredient, merbromin, is an organomercuric disodium salt that was valued for its bacteriostatic properties and was particularly favored for use on children due to its painless application.[2][3] For decades, it was a mainstay in first-aid kits across America.[4][5]

The decline of this compound began in the latter half of the 20th century as concerns over mercury toxicity grew.[5][6] This culminated in a 1998 FDA ruling that reclassified merbromin from "generally recognized as safe" (GRAS) to "untested," citing a lack of sufficient modern data to establish its safety and effectiveness.[2][7] This decision effectively halted its sale in the United States.[2] Subsequently, other countries, including Brazil, Germany, and France, also banned its sale.[2][7] It is important to note that many products currently marketed under the "this compound" brand name in the U.S. and elsewhere do not contain mercury, instead utilizing active ingredients like benzalkonium chloride.[7][8][9][10][11]

Mechanism of Action and Efficacy

Merbromin's antiseptic properties are attributed to the mercury it contains.[12][13] The compound releases mercury ions, which are potent antimicrobial agents.[4] These ions interfere with the metabolic processes of bacteria by binding to sulfhydryl groups in microbial enzymes and proteins, leading to their denaturation and inactivation.[4][13] This disruption of essential cellular functions inhibits the growth and proliferation of microorganisms.[13] While effective at preventing the spread of bacteria, some sources suggest that merbromin is bacteriostatic rather than bactericidal, meaning it inhibits bacterial growth without necessarily killing the organisms.[2][3]

Comparative Efficacy Data

While comprehensive modern clinical trials are lacking, some studies have evaluated the efficacy of this compound, particularly in the context of burn wound management. A notable study compared the use of 1% this compound to 2% silver sulfadiazine (SSD) in 200 a burn patients. The findings, summarized in the table below, suggest that this compound may offer advantages in terms of eschar formation and separation time, as well as a lower incidence of wound infection.

| Parameter | This compound 1% (n=100) | Silver Sulfadiazine 2% (n=100) |

| Average Eschar Formation Time | 3.23 days (SD 0.82) | 5.85 days (SD not provided) |

| Average Eschar Separation Time | 11.72 days | 16.42 days |

| Infection Rate | Significantly lower | Higher |

| Mortality Rate | Significantly lower | Higher |

| Hospital Stay | Significantly lower | Higher |

| Cost | Significantly lower | Higher |

| Data from a comparative study on burn patients.[14] |

The Core of the Controversy: Mercury Toxicity

The primary driver behind the FDA's reclassification of this compound was the concern over mercury toxicity.[2][6][15] Mercury is a heavy metal and a known neurotoxin that can have detrimental effects on the nervous, digestive, and immune systems, as well as the kidneys, lungs, skin, and eyes.[6][16] Children are particularly vulnerable to the toxic effects of mercury.[6][17]

Dermal Absorption and Systemic Exposure

A significant concern was the potential for mercury to be absorbed through the skin, especially when applied to broken skin such as cuts, scrapes, and burns.[1][15] While absorption through intact skin is limited, compromised skin barriers significantly increase the risk of systemic exposure.[1] This can lead to an accumulation of mercury in the body, with the potential for both acute and chronic health effects.[17]

Cases of mercury poisoning have been reported following the topical application of merbromin, particularly in neonates treated for large omphaloceles (a type of abdominal wall defect).[18][19][20] In one fatal case, the regular administration of this compound to an omphalocele was linked to anuria, respiratory arrest, and death.[15] These reports highlighted the serious risks associated with using mercury-containing antiseptics on large wounds or in vulnerable populations.

The FDA's Regulatory Framework and the 1998 Decision

The FDA's decision on this compound was part of a broader, ongoing review of all over-the-counter (OTC) drug products to ensure their safety and effectiveness.[21][22][23] This process requires manufacturers to provide sufficient scientific evidence to support a GRAS/E (generally recognized as safe and effective) status for their products.

In 1998, the FDA concluded that there was a lack of modern scientific studies to demonstrate the safety and efficacy of merbromin according to contemporary standards.[2][7] The agency did not definitively prove that this compound was harmful in typical first-aid applications, but rather that the existing data was insufficient to outweigh the potential risks associated with its mercury content.[6] The financial cost of conducting the extensive safety and efficacy studies required by the FDA was likely a significant deterrent for manufacturers of this long-off-patent and inexpensive product.[24]

The logical progression of the FDA's decision-making process can be visualized as follows:

Experimental Protocols

A comprehensive review of the literature did not yield detailed, step-by-step experimental protocols for the specific studies that the FDA would have required in the 1990s. However, based on modern standards for antiseptic drug evaluation, the following outlines the types of methodologies that would have been necessary to establish the safety and efficacy of merbromin.

In Vitro Efficacy Studies (Microbiology)

-

Objective: To determine the antimicrobial spectrum and potency of merbromin.

-

Methodology: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Testing.

-

Bacterial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) would be used.

-

Culture Preparation: Standardized inoculums of each microorganism would be prepared in appropriate broth media (e.g., Mueller-Hinton broth).

-

Serial Dilution: A series of twofold dilutions of the merbromin solution would be prepared in the broth medium in microtiter plates.

-

Inoculation: Each well would be inoculated with the standardized microbial suspension.

-

Incubation: The plates would be incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of merbromin that visibly inhibits microbial growth.

-

MBC Determination: Aliquots from the wells showing no growth would be subcultured onto agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

-

In Vivo Safety Studies (Toxicology)

-

Objective: To assess the potential for systemic toxicity from dermal application.

-

Methodology: Dermal Absorption Study in an Animal Model (e.g., Rat or Rabbit).

-

Animal Model: A suitable animal model with skin properties that allow for extrapolation to humans would be selected.

-

Test Site Preparation: A specific area of the animal's back would be shaved. The skin would be either left intact or abraded to simulate a wound.

-

Application: A defined concentration and volume of merbromin solution would be applied to the test site. The site would then be covered with an occlusive dressing.

-

Sample Collection: Blood and urine samples would be collected at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Mercury Analysis: The concentration of mercury in the blood and urine samples would be quantified using a sensitive analytical technique such as Cold Vapor Atomic Absorption Spectrometry (CVAAS).

-

Pharmacokinetic Analysis: The data would be used to determine key pharmacokinetic parameters, including the rate and extent of absorption, and the half-life of elimination.

-

Histopathology: At the end of the study, skin and major organs (kidney, liver, brain) would be collected for histopathological examination to assess for signs of local or systemic toxicity.

-

The workflow for these hypothetical but necessary studies can be visualized as follows:

Conclusion

The story of this compound in the United States is a compelling case study in the evolution of drug regulation and the importance of continuous scientific evaluation. While it was a trusted antiseptic for generations, the absence of modern data to definitively address concerns about mercury toxicity led to its removal from the OTC market. The FDA's 1998 decision was not an outright ban based on proven harm from typical use, but rather a regulatory action stemming from insufficient evidence to meet contemporary safety and efficacy standards. For today's researchers and drug development professionals, the history of this compound underscores the critical need for robust, ongoing scientific investigation to support the safety and efficacy of all pharmaceutical products, even those with a long history of use. It also highlights the significant financial and scientific investment required to keep a product on the market in a constantly evolving regulatory environment.

References

- 1. grokipedia.com [grokipedia.com]

- 2. medium.com [medium.com]

- 3. newmoa.org [newmoa.org]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. peoplespharmacy.com [peoplespharmacy.com]

- 6. smart.dhgate.com [smart.dhgate.com]

- 7. Merbromin - Wikipedia [en.wikipedia.org]

- 8. This compound (cream) Caribe Natural, Inc [drugs.com]

- 9. This compound [dailymed.nlm.nih.gov]

- 10. pricemypills.com [pricemypills.com]

- 11. DailyMed - this compound- benzalkonium chloride solution [dailymed.nlm.nih.gov]

- 12. Merbromin: Definition, Uses and Side Effects [vedantu.com]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. ispub.com [ispub.com]

- 15. macsenlab.com [macsenlab.com]

- 16. fda.gov.ph [fda.gov.ph]

- 17. What are the side effects of this compound? [synapse.patsnap.com]

- 18. Use of this compound in the management of the large exomphalos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Mercury poisoning from merbromin (this compound) therapy of omphalocele: correlation of toxicologic, histologic, and electron microscopic findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. fda.gov [fda.gov]

- 22. Federal Register :: Safety and Effectiveness of Consumer Antiseptics; Topical Antimicrobial Drug Products for Over-the-Counter Human Use; Proposed Amendment of the Tentative Final Monograph; Reopening of Administrative Record [federalregister.gov]

- 23. Federal Register :: Request Access [unblock.federalregister.gov]

- 24. quora.com [quora.com]

Methodological & Application

Application Notes and Protocols: Mercurochrome as a Biological Dye for Tissue Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercurochrome, also known by its chemical name merbromin, is a xanthene dye historically used as a topical antiseptic and, to a lesser extent, as a biological stain.[1][2] Its utility as a stain stems from its ability to impart a vibrant red color to tissues and certain cellular components.[3] Notably, it has also been shown to possess fluorescent and electron-opaque properties, offering multimodal imaging possibilities.[4] However, it is crucial to recognize that this compound is an organomercuric compound, and its use has been largely discontinued in many countries due to significant safety concerns related to mercury toxicity.[5][6] These protocols are provided for historical and research purposes, and extreme caution must be exercised when handling this compound. Safer, more effective alternatives are available for most applications.[7][8]